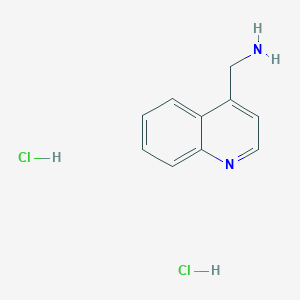

Quinolin-4-ylmethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinolin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h1-6H,7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFIZNMXSPLSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670726 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878778-84-8 | |

| Record name | 1-(Quinolin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Quinolin-4-ylmethanamine Dihydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Quinolin-4-ylmethanamine dihydrochloride, a pivotal building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, robust synthetic protocols, analytical characterization, and its significant role as a precursor to potent biologically active agents. We will explore the causality behind experimental design, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Core Concepts: The Quinolin-4-ylmethanamine Scaffold

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The core structure consists of a benzene ring fused to a pyridine ring. The placement of the aminomethyl group at the 4-position of the quinoline ring is of particular strategic importance in synthetic chemistry. This primary amine serves as a versatile functional handle for elaboration into a vast array of derivatives.[1][2]

The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for use in various reaction conditions and for biological screening protocols compared to its freebase form.[1]

Key Molecular and Physical Properties:

| Property | Value | Source |

| IUPAC Name | quinolin-4-ylmethanamine;dihydrochloride | PubChem |

| CAS Number | 878778-84-8 | Chem-Impex |

| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | Chem-Impex |

| Molecular Weight | 231.12 g/mol | Chem-Impex |

| Appearance | Yellow crystalline solid | Chem-Impex |

| Storage | Store at 0-8 °C, desiccated | Chem-Impex |

Synthesis and Purification: A Validated Protocol

The synthesis of Quinolin-4-ylmethanamine is not commonly detailed as a final product but rather as a key intermediate. A robust and reliable method to produce this amine involves the reduction of a readily available precursor, 4-cyanoquinoline. This approach is favored due to the high efficiency of modern reducing agents and the commercial availability of the starting material.

The causality for selecting this pathway rests on its efficiency and predictability. The reduction of a nitrile to a primary amine is a high-yielding, well-understood transformation. Alternative routes, such as the reductive amination of quinoline-4-carboxaldehyde, are also viable but may involve more steps or less stable intermediates.

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol describes the synthesis starting from 4-cyanoquinoline, followed by conversion to the dihydrochloride salt.

Step 1: Reduction of 4-Cyanoquinoline to Quinolin-4-ylmethanamine (Freebase)

-

Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The use of an inert atmosphere is critical to prevent the quenching of the highly reactive reducing agent, Lithium Aluminum Hydride (LAH).

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq.) in anhydrous Tetrahydrofuran (THF) within the flask at 0 °C (ice bath). The choice of THF as a solvent is due to its inertness towards LAH and its ability to dissolve the starting material.

-

Substrate Addition: Dissolve 4-cyanoquinoline (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel. The slow, controlled addition is a crucial safety measure to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Progress is monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% Methanol in Dichloromethane, until the starting nitrile spot is consumed.

-

Work-up and Quenching: Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This specific sequence, known as the Fieser work-up, is a standard and safe procedure for quenching LAH reactions, resulting in a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and Ethyl Acetate. The filtrate contains the desired freebase amine.

-

Purification (Freebase): Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary, though it is often of sufficient purity for the next step.

Step 2: Formation of Dihydrochloride Salt

-

Dissolution: Dissolve the crude Quinolin-4-ylmethanamine freebase in a minimal amount of anhydrous methanol or diethyl ether.

-

Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether, while stirring at 0 °C. The dihydrochloride salt will precipitate out of the solution. The use of two equivalents of HCl ensures protonation of both the primary amine and the quinoline nitrogen.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a yellow crystalline solid.

Synthesis Workflow Diagram```dot

Caption: Mechanism of a quinoline derivative as a DNMT inhibitor.

Safety, Handling, and Storage

As a dihydrochloride salt of an amine, this compound should be handled with appropriate care. Based on data from structurally related compounds, the following precautions are advised.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 0-8 °C). Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a compound of significant strategic value for research and development professionals. Its well-defined structure, featuring a versatile primary amine on the privileged quinoline scaffold, makes it an indispensable starting material for the synthesis of novel therapeutic agents and advanced materials. The robust synthetic protocols and predictable analytical characteristics outlined in this guide provide a solid foundation for its application in the laboratory. Understanding the downstream potential, such as the development of potent enzyme inhibitors, underscores the enduring importance of this chemical building block in advancing science and medicine.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from RSC Publishing. [Link]

-

Romero, E. L., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

-

ResearchGate. (n.d.). Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-4-ylmethanamine. PubChem Compound Database. Retrieved from [Link]

-

Li, S., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. International Journal of Molecular Sciences, 23(11), 6307. [Link]

-

MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from MDPI. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from Pharmaguideline. [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. [Link]

-

S. Sarveswari, V. Vijayakumar. (2011). An Overview: The biologically important quninoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 84-95. [Link]

-

Kuck, D., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 20(6), 11218-11234. [Link]

-

Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(3), 237-243. [Link]

-

Kumar, S., et al. (2010). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 10(14), 1335-1345. [Link]

-

ResearchGate. (n.d.). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Retrieved from ResearchGate. [Link]

-

Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal, 13(2), 122. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Quinolin-4-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ylmethanamine dihydrochloride, a versatile building block in medicinal chemistry, possesses a rich history intertwined with the broader development of quinoline-based compounds. This technical guide provides a comprehensive exploration of its discovery, tracing its origins from the initial isolation of quinoline to the evolution of synthetic pathways leading to this specific aminomethyl derivative. By examining the historical context of quinoline chemistry and the development of key synthetic transformations, this document offers researchers and drug development professionals a deeper understanding of the foundations upon which modern applications of this compound are built. Detailed experimental protocols for seminal and contemporary synthetic routes are provided, alongside a comparative analysis of their advantages and limitations. This guide serves as an authoritative resource, grounded in the scientific literature, to inform and inspire future innovation in the application of this important chemical entity.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, has long been recognized as a "privileged structure" in medicinal chemistry. Its discovery dates back to 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[1] Decades later, in 1869, August Kekulé elucidated its structure, paving the way for synthetic exploration.[1] The inherent structural features of the quinoline ring system allow it to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.

The development of synthetic methodologies to access the quinoline scaffold, such as the Skraup synthesis in 1880 and the Combes synthesis in 1888, enabled the systematic investigation of its derivatives.[2][3] This exploration led to the discovery of numerous quinoline-based drugs, most notably the 4-aminoquinoline antimalarials like chloroquine, which have had a profound impact on global health.[4] this compound represents a key derivative within this class of compounds, serving as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. This guide delves into the specific history and synthetic evolution of this important chemical building block.

The Genesis of Quinolin-4-ylmethanamine: A Historical Perspective on its Synthesis

While a definitive singular "discovery" of this compound is not prominently documented as a landmark event, its emergence can be traced through the logical progression of synthetic organic chemistry. The synthesis of this compound is intrinsically linked to the development of methods for introducing functional groups at the 4-position of the quinoline ring. Two primary historical synthetic strategies underpin the creation of quinolin-4-ylmethanamine:

-

The Reduction of 4-Quinolinecarbonitrile: This has become one of the most common and efficient routes. The history of this method is tied to the development of catalytic hydrogenation techniques.

-

Nucleophilic Substitution of 4-(Halomethyl)quinolines: This classic approach leverages the reactivity of a halogenated methyl group at the 4-position.

The Precursor Pathway: Synthesis of 4-Quinolinecarbonitrile

The availability of 4-quinolinecarbonitrile (also known as 4-cyanoquinoline) was a critical prerequisite for its use as a precursor to quinolin-4-ylmethanamine. Early methods for its synthesis often involved multi-step processes.

The Reduction Route: From Nitrile to Amine

The catalytic hydrogenation of nitriles to primary amines is a fundamental transformation in organic synthesis. Early 20th-century advancements in catalysis, particularly the work of Sabatier and Senderens, laid the groundwork for these reductions. The application of these methods to heterocyclic nitriles, including quinoline derivatives, was a natural progression.

Conceptual Synthetic Workflow: Reduction of 4-Quinolinecarbonitrile

Caption: Synthetic workflow from 4-quinolinecarbonitrile.

The Halomethyl Substitution Route

An alternative historical pathway involves the use of a 4-(halomethyl)quinoline intermediate, most commonly 4-(chloromethyl)quinoline. This reactive intermediate can then be converted to the primary amine via several methods, with the Gabriel synthesis being a classic example.

Conceptual Synthetic Workflow: Gabriel Synthesis

Caption: Gabriel synthesis of quinolin-4-ylmethanamine.

Key Synthetic Methodologies and Protocols

The synthesis of this compound has evolved, with modern methods offering improved yields and milder reaction conditions. Below are detailed protocols for both a historical and a contemporary approach.

Protocol 1: Synthesis via Reduction of 4-Quinolinecarbonitrile (A Modern Approach)

This method is widely employed due to its efficiency and high yield.

Step-by-Step Methodology:

-

Dissolution: In a suitable reaction vessel, dissolve 4-quinolinecarbonitrile in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (typically from a balloon or in a Parr shaker apparatus) at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to obtain the crude quinolin-4-ylmethanamine free base.

-

Salt Formation: Dissolve the crude free base in a suitable solvent like diethyl ether or ethanol.

-

Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation of the dihydrochloride salt is complete.

-

Isolation and Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield this compound.

Protocol 2: Synthesis from 4-(Chloromethyl)quinoline via Gabriel Synthesis (A Classic Approach)

This method, while often involving more steps, is a classic example of primary amine synthesis.

Step-by-Step Methodology:

-

Phthalimide Alkylation: In a flask equipped with a reflux condenser, combine 4-(chloromethyl)quinoline and potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Heating: Heat the reaction mixture, typically to around 80-100 °C, for several hours until the reaction is complete (monitored by TLC).

-

Isolation of Intermediate: Cool the reaction mixture and pour it into water to precipitate the N-(quinolin-4-ylmethyl)phthalimide intermediate. Collect the solid by filtration and wash with water.

-

Hydrazinolysis: Suspend the N-(quinolin-4-ylmethyl)phthalimide in ethanol or a similar solvent.

-

Hydrazine Addition: Add hydrazine hydrate to the suspension and reflux the mixture for several hours. A precipitate of phthalhydrazide will form.

-

Workup: Cool the reaction mixture and acidify with hydrochloric acid. Filter to remove the phthalhydrazide precipitate.

-

Isolation of Product: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of quinolin-4-ylmethanamine and its dihydrochloride salt is presented in the table below.

| Property | Quinolin-4-ylmethanamine (Free Base) | This compound |

| CAS Number | 5632-13-3[5] | 878778-84-8 |

| Molecular Formula | C₁₀H₁₀N₂[5] | C₁₀H₁₂Cl₂N₂ |

| Molecular Weight | 158.20 g/mol [5] | 231.12 g/mol |

| Appearance | - | Yellow crystals |

| Solubility | - | Soluble in water |

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of compounds with therapeutic potential. Its utility stems from the reactive primary amine group, which allows for further functionalization and elaboration of the molecular structure.

Signaling Pathway and Target Interaction (Conceptual)

While quinolin-4-ylmethanamine itself is not typically the final active pharmaceutical ingredient (API), its derivatives have been designed to interact with various biological targets. For instance, derivatives have been explored as inhibitors of enzymes or as ligands for receptors implicated in diseases such as cancer and infectious diseases.

Sources

- 1. Synthesis of pyrimido[5,4-c]quinolines and related quinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Quinolin-4-ylmethanamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quinolin-4-ylmethanamine dihydrochloride is a versatile heterocyclic amine that has garnered significant attention within the pharmaceutical and organic synthesis sectors. Its rigid quinoline core, coupled with a reactive primary amine, establishes it as a privileged scaffold and a critical building block for the development of novel therapeutic agents. The quinoline moiety is a cornerstone in medicinal chemistry, renowned for its presence in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the molecule's core properties, a validated synthesis workflow, its strategic applications in drug development, and essential safety protocols. The content is structured to deliver not just data, but actionable insights and the causal reasoning behind experimental choices, empowering researchers to effectively integrate this compound into their discovery pipelines.

Core Molecular Profile

A comprehensive understanding of a molecule's fundamental characteristics is the bedrock of its successful application. This section details the physicochemical and structural attributes of this compound.

Chemical Structure and Nomenclature

The molecule consists of a quinoline ring system substituted at the 4-position with a methanamine group. As a dihydrochloride salt, both the quinoline nitrogen and the primary amine nitrogen are protonated, enhancing solubility in aqueous media.

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below. These parameters are critical for experimental design, including reaction stoichiometry, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 231.12 g/mol | [3][4] |

| Appearance | Yellow crystals | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Parent Compound MW | 158.20 g/mol | [5] |

| Storage Conditions | Store at 0-8 °C, protect from light and moisture | [1] |

The Quinoline Scaffold: A Rationale for Significance

The quinoline ring system is more than just a structural framework; it is a well-established pharmacophore. Its planar, aromatic nature allows for effective π-π stacking interactions with biological targets like DNA and aromatic residues in enzyme active sites. This structural motif is central to a range of approved drugs, validating its utility and biocompatibility. Derivatives of the quinoline scaffold have been investigated for a wide array of therapeutic applications, including:

-

Anticancer Agents: The planar ring system can intercalate with DNA, leading to cytotoxic effects in cancer cell lines.[1][6]

-

Antimalarial Drugs: Quinoline-containing compounds, such as chloroquine, have a long history in malaria treatment.[7]

-

Antimicrobial Compounds: The scaffold serves as a basis for developing new antibiotics.[3]

-

Kinase Inhibitors: The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many kinase active sites.[8]

The presence of the methanamine group at the 4-position provides a crucial vector for chemical modification, allowing chemists to append various functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis and Purification Workflow

The synthesis of Quinolin-4-ylmethanamine is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated approach derived from established methodologies for quinoline functionalization.[9][10]

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge. The primary disconnection is at the C-C bond between the quinoline ring and the aminomethyl carbon, tracing back to a more common starting material, 4-cyanoquinoline, which itself can be derived from quinoline-4-carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy Quinolin-6-ylmethanamine dihydrochloride | 1185694-50-1; 99071-54-2 [smolecule.com]

- 4. Quinolin-6-ylmethanamine dihydrochloride | C10H12Cl2N2 | CID 45157162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Quinolin-4-ylmethanamine dihydrochloride physical and chemical properties

An In-depth Technical Guide to Quinolin-4-ylmethanamine Dihydrochloride for Researchers and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of quinoline, a scaffold present in numerous natural and synthetic bioactive compounds, it offers a unique combination of structural rigidity and functional versatility. The quinoline core is famously associated with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] This dihydrochloride salt provides improved handling and formulation characteristics, particularly enhanced aqueous solubility, compared to its free base form.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a foundational understanding of the compound's core physicochemical properties, the causality behind the experimental methods used to determine them, and practical insights into its synthesis, stability, and handling. The objective is to empower scientists to effectively utilize this versatile intermediate in their research endeavors, from initial reaction design to advanced drug discovery programs.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. This compound is structurally defined by a quinoline ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂). The dihydrochloride salt form indicates that two equivalents of hydrochloric acid have protonated the two basic nitrogen centers: the primary amine and the quinoline ring nitrogen.

| Identifier | Value | Source |

| IUPAC Name | quinolin-4-ylmethanamine;dihydrochloride | Chem-Impex[3] |

| CAS Number | 878778-84-8 | Chem-Impex[3] |

| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | Chem-Impex[3] |

| Molecular Weight | 231.12 g/mol | Chem-Impex[3] |

| Appearance | Yellow crystals | Chem-Impex[3] |

| PubChem CID | 20106596 | Chem-Impex[3] |

Core Physicochemical Properties: Data and Determination

The physicochemical profile of a drug candidate or intermediate dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetics. While some data for this compound is available from commercial suppliers, key experimental values are not widely published. This section presents the known data and provides robust, field-proven protocols for determining the critical missing parameters.

Summary of Physicochemical Data

The following table summarizes the available and computed data for Quinolin-4-ylmethanamine and its dihydrochloride salt. It is critical to note the distinction between computed values for the free base and the properties of the salt form, which is the subject of this guide.

| Property | Value | Method/Comment | Source |

| Molecular Weight | 231.12 g/mol | (Dihydrochloride Salt) | Chem-Impex[3] |

| Appearance | Yellow crystals | (Dihydrochloride Salt) | Chem-Impex[3] |

| Melting Point | Data not available | See Protocol 2.2.1 for determination. | - |

| Aqueous Solubility | Data not available | Expected to be higher than the free base. See Protocol 2.2.2 for determination. | - |

| pKa | Data not available | Two basic centers are expected. See Protocol 2.2.3 for determination. The pKa of the parent quinoline is 4.90. | PubChem[4] |

| LogP (Octanol/Water) | 1.1 | Computed (XLogP3) for the free base, not the dihydrochloride salt. See Protocol 2.2.4 for experimental determination. | PubChem[5] |

Experimental Protocols for Core Property Determination

The following protocols are designed to be self-validating systems, providing researchers with the methodology to generate reliable, in-house data. The choice of these specific methods is guided by their prevalence and acceptance in the pharmaceutical industry for accuracy and reproducibility.

-

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range (typically <2 °C) is characteristic of a pure compound, whereas impurities depress and broaden this range.[6] This method relies on controlled heating and precise visual observation to establish this critical physical constant.

-

Methodology:

-

Sample Preparation: Finely powder a small sample of the yellow crystals. Tap the open end of a glass capillary tube into the powder to load a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 1-2 mm.[6]

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat the block to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last crystal melts completely (T₂). The melting point is reported as the range T₁ - T₂.

-

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinolin-3-ylmethanamine | C10H10N2 | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Quinolin-4-ylmethanamine Dihydrochloride: A Guide to Promising Research Areas

An In-Depth Technical Guide for Researchers

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Quinolin-4-ylmethanamine dihydrochloride emerges as a versatile and strategically important starting material, offering a gateway to novel quinoline derivatives.[4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-potential research areas for this compound. Moving beyond a simple survey, this document elucidates the scientific rationale behind pursuing specific therapeutic avenues, provides detailed, validated experimental workflows for preliminary investigation, and outlines logical next steps for progressing a drug discovery program. We will explore applications in oncology, infectious diseases, and neurodegenerative disorders, underpinned by the rich history of quinoline derivatives in medicine.[1][5][6]

Compound Profile: this compound

This compound is a stable, water-soluble salt form of the parent amine, which enhances its utility in various synthetic and biological applications.[7] Its structure features a primary amine group attached to the 4-position of the quinoline ring, providing a reactive handle for a multitude of chemical modifications and derivatizations.[4] This flexibility is crucial for developing libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies.

| Property | Value | Source(s) |

| CAS Number | 878778-84-8 | [4][8] |

| Molecular Formula | C₁₀H₁₀N₂ · 2HCl | [4] |

| Molecular Weight | 231.12 g/mol | [4][7] |

| Appearance | Yellow crystals | [4] |

| IUPAC Name | quinolin-4-ylmethanamine;dihydrochloride | [8] |

| Parent Compound (PubChem CID) | 12017326 | [9] |

| Storage Conditions | 0-8 °C | [4] |

Core Rationale: Why Investigate Quinolin-4-ylmethanamine?

The rationale for focusing on this specific molecule is twofold: the proven therapeutic value of the quinoline core and the synthetic accessibility offered by the methanamine substituent.

-

The Privileged Quinoline Scaffold : The quinoline ring system is a bioisostere of naphthalene and is found in numerous natural alkaloids (e.g., quinine) and synthetic drugs.[2] Its planar, aromatic structure allows it to intercalate with DNA and interact with various enzymatic active sites.[1] This has led to the development of quinoline-based drugs with a vast range of activities, including antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer (Camptothecin) properties.[2][5]

-

Synthetic Versatility : The primary amine of Quinolin-4-ylmethanamine serves as a key functional group. It allows for the straightforward synthesis of amides, sulfonamides, ureas, and other derivatives. This enables medicinal chemists to systematically modify the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles for a desired biological target.

The following diagram illustrates a high-level strategic workflow for leveraging this compound in a drug discovery pipeline.

Caption: High-level drug discovery workflow starting from Quinolin-4-ylmethanamine.

Potential Research Area 1: Anticancer Drug Discovery

The development of novel anticancer agents remains a critical priority. Quinoline derivatives have demonstrated significant potential in this area, acting through various mechanisms, including kinase inhibition, DNA damage, and apoptosis induction.[1][3][10]

Scientific Rationale

Many FDA-approved kinase inhibitors, which target signaling pathways crucial for tumor growth and progression, feature a quinoline core.[3] The 4-aminoquinoline scaffold, in particular, has been shown to exhibit cytotoxic effects against various human cancer cell lines.[10] By synthesizing derivatives of Quinolin-4-ylmethanamine, researchers can explore novel chemical space to identify potent and selective inhibitors of cancer-relevant targets.

The diagram below illustrates a simplified signaling pathway often targeted by quinoline-based kinase inhibitors.

Caption: Inhibition of a receptor tyrosine kinase pathway by a quinoline-based agent.

Experimental Protocol: In Vitro Cytotoxicity Screening

This protocol describes a standard MTT assay to determine the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).[11]

-

RPMI 1640 medium with 10% fetal bovine serum (FBS).[10]

-

Test compounds (derivatives of Quinolin-4-ylmethanamine) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

96-well microtiter plates.

-

Plate reader (570 nm).

Methodology:

-

Cell Seeding: Inoculate 5,000-10,000 cells in 100 µL of medium per well in a 96-well plate.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

-

Compound Addition: Prepare serial dilutions of the test compounds. Add 10 µL of each dilution to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Treatment Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Potential Research Area 2: Antimicrobial Agent Development

The quinoline nucleus is the foundation of the quinolone and fluoroquinolone classes of antibiotics, which have been used for decades to treat bacterial infections.[12] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents.

Scientific Rationale

Derivatives of quinoline have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.[1][5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. By modifying the Quinolin-4-ylmethanamine structure, researchers can aim to create compounds that evade existing resistance mechanisms or possess novel mechanisms of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against selected bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test compounds dissolved in DMSO.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Potential Research Area 3: Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress is a key pathological factor. Some quinoline derivatives have shown promise as antioxidants and neuroprotective agents.[5]

Scientific Rationale

The heterocyclic quinoline ring can act as a scaffold for designing multi-target-directed ligands that can, for instance, chelate redox-active metals, scavenge free radicals, and modulate neurotransmitter receptors.[5][7] Studies on similar compounds have suggested potential interactions with neurotransmitter receptors and roles in enzyme inhibition relevant to neuroprotection.[7] Derivatives of Quinolin-4-ylmethanamine could be explored for their ability to protect neuronal cells from oxidative damage.

Experimental Protocol: H₂O₂-Induced Oxidative Stress Assay in a Neuronal Cell Line

This protocol assesses the ability of test compounds to protect neuronal-like cells (e.g., SH-SY5Y) from damage induced by hydrogen peroxide (H₂O₂).

Objective: To evaluate the cytoprotective effect of test compounds against oxidative stress.

Materials:

-

SH-SY5Y human neuroblastoma cell line.

-

DMEM/F-12 medium with 10% FBS.

-

Test compounds dissolved in DMSO.

-

Hydrogen peroxide (H₂O₂).

-

MTT solution or other cell viability reagent.

-

96-well plates.

Methodology:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated for several days using retinoic acid.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 2-4 hours.

-

Oxidative Insult: Add H₂O₂ to the wells (final concentration typically 100-500 µM, to be optimized) to induce oxidative stress. Do not add H₂O₂ to control wells. Include an "H₂O₂ only" control group.

-

Incubation: Incubate for 24 hours at 37°C.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Section 3.

-

Data Analysis: Calculate the percentage of cell survival in the compound-treated groups relative to the "H₂O₂ only" group. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Directions

This compound represents a highly valuable starting point for innovative drug discovery programs. Its strategic importance lies in the combination of a pharmacologically validated quinoline core with a synthetically versatile primary amine handle.[4] The research avenues detailed in this guide—oncology, antimicrobials, and neuroprotection—are supported by a substantial body of literature on the diverse biological activities of quinoline derivatives.[1][4][5][7]

Successful identification of "hit" compounds from the initial screenings will necessitate further investigation. Subsequent steps should include advanced mechanism-of-action studies, structure-activity relationship optimization to improve potency and reduce toxicity, and eventual evaluation in preclinical in vivo models. By employing the structured, evidence-based workflows outlined herein, researchers can systematically explore the vast therapeutic potential encapsulated within this promising chemical entity.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Al-Ostath, A. I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19385. [Link]

-

Maldonado-Rojas, W., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7058. [Link]

-

Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-4-ylmethanamine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinolin-4-amine hydrochloride. PubChem Compound Database. [Link]

-

ChemWhat. (n.d.). 4-Aminomethylquinoline hydrochloride. Retrieved from ChemWhat. [Link]

-

Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 826-832. [Link]

-

Anonym. (2011). An Overview: The biologically important quninoline derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

ResearchGate. (n.d.). General strategies for the synthesis of quinoline derivatives. Retrieved from ResearchGate. [Link]

-

Nowakowska, Z., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from Organic Chemistry Portal. [Link]

-

Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(21), 7543. [Link]

- Google Patents. (n.d.). BRPI0912604A2 - quinolinylmethylimidazoles as therapeutic agents.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Buy Quinolin-6-ylmethanamine dihydrochloride | 1185694-50-1; 99071-54-2 [smolecule.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Quinolin-4-ylmethanamine | C10H10N2 | CID 12017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 12. sphinxsai.com [sphinxsai.com]

Spectroscopic Characterization of Quinolin-4-ylmethanamine Dihydrochloride: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of quinolin-4-ylmethanamine dihydrochloride (C₁₀H₁₀N₂·2HCl), a versatile building block in pharmaceutical and materials science research.[1] As a key intermediate, its structural integrity is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Verification

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential antimicrobial and anticancer agents.[1] The quinoline moiety is a privileged scaffold in medicinal chemistry, and precise structural elucidation of its derivatives is a critical step in the drug discovery pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the chemical structure, purity, and stability of such compounds. This guide delves into the expected spectroscopic signature of this compound, providing a benchmark for its analytical characterization.

Molecular Structure and Numbering:

The structure of this compound consists of a quinoline ring system with a methanamine substituent at the 4-position. The dihydrochloride salt form indicates that both the quinoline nitrogen and the primary amine nitrogen are protonated.

Caption: Molecular structure and atom numbering of Quinolin-4-ylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), due to the salt nature of the compound. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | d | 1H | H2 |

| ~8.2 | d | 1H | H8 |

| ~8.0 | t | 1H | H6 |

| ~7.8 | t | 1H | H7 |

| ~7.7 | d | 1H | H5 |

| ~7.6 | d | 1H | H3 |

| ~4.8 | s | 2H | -CH₂- |

Interpretation and Rationale:

The proton chemical shifts are influenced by the aromaticity of the quinoline ring and the electron-withdrawing effect of the protonated nitrogens.

-

Aromatic Protons: The protons on the quinoline ring are expected to appear in the downfield region (δ 7.5-9.0 ppm). The H2 proton is significantly deshielded due to its proximity to the protonated quinoline nitrogen. The protons on the benzenoid ring (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

-

Methylene Protons: The two protons of the methylene group (-CH₂-) are expected to appear as a singlet around δ 4.8 ppm. The deshielding is due to the adjacent aromatic ring and the protonated amino group.

-

Amine Protons: The protons on the ammonium group (-NH₃⁺) and the proton on the quinolinium nitrogen will readily exchange with D₂O, and therefore, their signals are typically not observed. In DMSO-d₆, these protons would appear as broad singlets at a lower field.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Data (in D₂O):

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C2 |

| ~148 | C4 |

| ~147 | C8a |

| ~138 | C6 |

| ~130 | C8 |

| ~129 | C4a |

| ~127 | C5 |

| ~125 | C7 |

| ~120 | C3 |

| ~42 | -CH₂- |

Interpretation and Rationale:

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.

-

Aromatic Carbons: The carbons of the quinoline ring are found in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C2 and C8a) and the carbon bearing the methanamine substituent (C4) are expected to be the most downfield.

-

Methylene Carbon: The carbon of the methylene group (-CH₂-) is expected to appear in the aliphatic region, around δ 42 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2800 | Broad, Strong | N-H stretch (from -NH₃⁺) |

| ~1620, ~1580, ~1500 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1450 | Medium | CH₂ scissoring |

| 800-700 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Rationale:

The IR spectrum will be dominated by absorptions from the aromatic quinoline ring and the ammonium group.

-

N-H Stretching: A broad and strong absorption band in the region of 3000-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.

-

Aromatic C-H Stretching: Absorptions just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic quinoline ring.[2]

-

Aromatic Ring Vibrations: A series of sharp bands between 1620 cm⁻¹ and 1500 cm⁻¹ corresponds to the C=C and C=N stretching vibrations within the aromatic system.

-

C-H Bending: The strong bands in the fingerprint region (below 1000 cm⁻¹) are characteristic of the out-of-plane bending vibrations of the aromatic C-H bonds, and their pattern can sometimes be used to infer the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol:

Electrospray ionization (ESI) is the most suitable technique for analyzing the dihydrochloride salt. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Expected Mass Spectrometry Data (ESI+):

The mass spectrum will show the molecular ion corresponding to the free base, [M+H]⁺, where M is the molecular weight of quinolin-4-ylmethanamine (158.20 g/mol ).[3]

-

[M+H]⁺: m/z ≈ 159.09

-

[M+Na]⁺: m/z ≈ 181.07 (as a potential adduct)

Fragmentation Analysis:

The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules or radicals from the side chain and cleavage of the quinoline ring system. For quinolin-4-ylmethanamine, a prominent fragment would likely be the loss of the amino group.

Caption: A typical workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its structural confirmation and purity assessment. The expected data presented in this guide, derived from fundamental spectroscopic principles and data from related quinoline derivatives, serves as a reliable reference for researchers in the field. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity of any scientific investigation.

References

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 8(5), 654-664. [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

-

Szala, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]

-

Szala, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed, 32354039. [Link]

-

Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). (R)-Quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Quinolin-4-ylmethanamine. Retrieved from [Link]

-

PubChem. (n.d.). Quinolin-6-ylmethanamine dihydrochloride. Retrieved from [Link]

-

Trade Science Inc. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

PubChem. (n.d.). Quinolin-3-ylmethanamine. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

Sources

Quinolin-4-ylmethanamine dihydrochloride structure-activity relationship (SAR) studies

An In-depth Technical Guide

Topic: Quinolin-4-ylmethanamine Dihydrochloride Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Within this class, the quinolin-4-ylmethanamine core represents a versatile and synthetically accessible pharmacophore that has been explored for applications ranging from antimalarial to anticancer and anti-infective therapies.[3][4] This technical guide provides a detailed examination of the structure-activity relationships (SAR) governing the biological activity of quinolin-4-ylmethanamine analogs. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between specific structural modifications and their resulting pharmacological effects. We will dissect the key structural components—the quinoline ring, the 4-position methanamine linker, and the terminal amine—to provide a rational framework for the design of next-generation therapeutic agents. This guide includes detailed experimental protocols for synthesis and screening, data-rich tables, and workflow diagrams to equip researchers with the knowledge to navigate the chemical space of this important scaffold.

The Quinolin-4-ylmethanamine Scaffold: A Privileged Structure in Drug Discovery

Historical Context and Therapeutic Significance

The quinoline ring system is one of the most significant heterocyclic scaffolds in drug development, a status cemented by the discovery of quinine, an alkaloid from cinchona bark, as the first effective treatment for malaria.[1] This led to the development of synthetic 4-aminoquinoline antimalarials like chloroquine, which became frontline therapies for decades.[4][5] Research has since demonstrated that the quinoline motif is a "privileged structure," capable of interacting with a diverse array of biological targets, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6]

The Quinolin-4-ylmethanamine Core: A Distinct Entity

The quinolin-4-ylmethanamine structure is a specific subclass of 4-substituted quinolines. It is distinguished from classical drugs like chloroquine by its shorter, single-carbon (-CH₂-) linker between the quinoline C-4 position and the side-chain nitrogen. This seemingly minor difference significantly alters the molecule's spatial geometry, flexibility, and physicochemical properties, offering a unique platform for exploring new biological activities and overcoming resistance mechanisms associated with older drugs.[7]

Core Structure-Activity Relationship (SAR) Principles

The biological activity of quinolin-4-ylmethanamine analogs is a composite of contributions from three primary regions of the molecule. Understanding the SAR of each region is critical for rational drug design.

The Quinoline Ring System: The Anchor of Activity

The quinoline ring itself is indispensable for the activity of this class of compounds.[8] However, its potency and target selectivity are finely tuned by substitutions on the benzene portion of the heterocycle.

-

Position 7 (The "Chloro" Position): This is the most critical position for modulation of activity, particularly in the antimalarial context. The presence of an electron-withdrawing group, classically a chlorine atom as seen in chloroquine, is optimal for high potency.[5][8] This is because the substituent modulates the basicity (pKa) of the quinoline ring nitrogen, which is crucial for the drug's mechanism of action, such as accumulation in the acidic food vacuole of the Plasmodium parasite.[5][9] Substitution with other groups, or removal of the substituent, often leads to a marked reduction in activity.[8]

-

Position 3: Substitution at this position, for instance with a methyl group, is generally detrimental and reduces biological activity.[5][8] This suggests that this position may be involved in a sterically constrained binding pocket.

-

Position 8: Modification at the C-8 position is poorly tolerated and can lead to a complete loss of activity.[8]

The 4-Position Methanamine Linker: The Bridge

The -CH₂-NH- linker is the defining feature of this scaffold. Its primary role is to correctly orient the terminal amine pharmacophore relative to the quinoline core. Unlike the longer, more flexible dialkylaminoalkyl side chains of chloroquine, the methanamine linker imposes greater conformational rigidity. This can be advantageous for improving binding affinity to specific targets but may be disadvantageous for others. Further modifications, such as alkyl substitution on the methylene carbon, are generally not explored, as this would deviate from the core scaffold definition.

The Terminal Amine Group: The Functional Interface

The terminal amine is a key functional group, often protonated at physiological pH, allowing for crucial ionic interactions with biological targets like heme in the malaria parasite or acidic residues in enzyme active sites.

-

Basicity and Chain Length: The basicity of the terminal nitrogen is paramount. For classical antimalarials, a dialkylaminoalkyl side chain with 2 to 5 carbons between the nitrogen atoms is considered optimal.[10]

-

Substitution:

-

Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the terminal nitrogen profoundly impacts activity, solubility, and toxicity. While the parent structure is a primary amine, N-alkylation to create secondary or tertiary amines is a common synthetic strategy.[11]

-

Cyclic Amines: Incorporating the terminal nitrogen into a heterocyclic ring system, such as a piperazine, has proven to be a highly effective strategy, particularly in the development of anticancer agents.[12]

-

Aromatic Substituents: The introduction of an aromatic ring onto the side chain, as seen in amodiaquine, can reduce both activity and toxicity.[5]

-

Caption: Key SAR points for the Quinolin-4-ylmethanamine scaffold.

Therapeutic Applications and Target-Specific SAR

The versatility of the quinoline scaffold allows for its application across multiple disease areas, with SAR nuances specific to each.

| Therapeutic Area | Key SAR Feature | Representative Activity | Citation(s) |

| Antimalarial | 7-chloro substitution on the quinoline ring. Basic terminal amine. | Inhibition of heme detoxification in Plasmodium falciparum. | [5][8][9] |

| Anticancer | Incorporation of a piperazine ring at the terminal amine position. | Cytotoxicity against various breast cancer cell lines (e.g., MDA-MB468). | [11][12] |

| Anti-tubercular | Varies; often involves more complex side chains like isoxazoles. | Submicromolar activity against replicating Mycobacterium tuberculosis. | [3] |

| Anti-influenza | 7-trifluoromethyl substitution with a benzamide moiety on the side chain. | Inhibition of viral ribonucleoprotein (RNP). | [13][14] |

Experimental Design and Methodologies

A robust SAR study relies on efficient synthesis of analogs and a well-designed screening cascade to generate reliable data.

General Synthetic Strategy for Analog Library Generation

The most common and efficient method for generating a library of quinolin-4-ylmethanamine analogs is through nucleophilic aromatic substitution (SₙAr). This approach offers high yields and tolerates a wide range of functional groups.[11][12]

Caption: General synthetic workflow for analog generation.

Detailed Protocol: Synthesis of N-substituted-7-chloroquinolin-4-ylmethanamine analogs

-

Reactant Preparation: In a sealed reaction vessel, dissolve 1.0 equivalent of 4,7-dichloroquinoline in a suitable solvent (e.g., triethylamine or THF).

-

Nucleophile Addition: Add 1.2 to 2.0 equivalents of the desired primary or secondary amine (e.g., piperazine, N,N-dimethylethane-1,2-diamine) to the solution.[11][12]

-

Reaction: Seal the vessel and heat the mixture to 120-130°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11][12]

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using silica gel column chromatography to yield the desired analog.

-

Characterization: Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.[11]

-

Salt Formation (Optional): For improved solubility and handling, dissolve the free base in a suitable solvent (e.g., methanol) and treat with 2.0 equivalents of hydrochloric acid in ether to precipitate the dihydrochloride salt.

In Vitro Assay Cascade for SAR Elucidation

A tiered screening approach is essential to efficiently identify promising compounds and build a meaningful SAR.

Caption: A typical in vitro screening cascade for SAR studies.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Directions

The quinolin-4-ylmethanamine scaffold remains a fertile ground for drug discovery. Future research should focus on:

-

Hybrid Pharmacophores: Combining the quinoline core with other known pharmacophores (e.g., sulfonyl groups, isatin) can lead to hybrid compounds with enhanced potency and novel mechanisms of action.[12]

-

Target-Specific Design: With a deeper understanding of the SAR, new analogs can be rationally designed to improve selectivity for specific targets (e.g., certain protein kinases or viral enzymes), thereby reducing off-target toxicity.

-

Overcoming Resistance: In the context of infectious diseases, modifying the side chain to evade known resistance mechanisms (e.g., efflux pumps) is a critical strategy.[7][9]

By systematically applying the SAR principles outlined in this guide and utilizing robust experimental methodologies, researchers can unlock the full therapeutic potential of the quinolin-4-ylmethanamine scaffold.

References

- Quinolines- Antimalarial drugs.pptx - Slideshare.

- Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Public

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.

- Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- A review on quinoline based compounds and it's pharmacological activities.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC.

- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.

- (PDF)

- Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - NIH.

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed.

- Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - MDPI.

- Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)

- Structural modifications of quinoline-based antimalarial agents: Recent developments - NIH.

- Antimalarial Drugs with Quinoline Nucleus and Analogs - ResearchG

- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Deriv

- 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180.

- Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 9. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents [mdpi.com]

- 14. researchgate.net [researchgate.net]

Quinolin-4-ylmethanamine dihydrochloride theoretical studies and computational modeling

An In-Depth Technical Guide to the Theoretical and Computational Modeling of Quinolin-4-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ylmethanamine, a notable quinoline derivative, serves as a significant scaffold in medicinal chemistry due to the broad spectrum of biological activities exhibited by quinoline-based compounds.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While specific published theoretical studies on this particular salt are scarce, this document outlines a robust, field-proven methodology for its complete computational characterization. By leveraging established quantum chemical and molecular modeling techniques, researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, thereby accelerating its potential application in drug discovery and development. This guide is structured to provide both the "how" and the "why" behind each computational step, ensuring a deep understanding of the underlying scientific principles.

Introduction: The Significance of this compound